1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-

Chiral resolution Enantioselective synthesis Stereochemical purity

Secure the defined (2R)-enantiomer of this anilinooxy hexanol to ensure enantioselectivity in your anticonvulsant SAR programs. Unlike achiral amino alcohols, this compound offers CNS-favorable properties (LogP 2.65, TPSA 41.49 Ų) and serves as a reference for chiral HPLC method development. Substituting with the (2S)-enantiomer or chain-shortened analogs introduces physicochemical and pharmacological discrepancies, making generic interchange scientifically unjustified. Available for research use with documented stereochemistry (InChI Key CDZFNXVYPRFXPP-GFCCVEGCSA-N). Request Quote.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 608130-29-6
Cat. No. B12588036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-
CAS608130-29-6
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCCCC(CO)ONC1=CC=CC=C1
InChIInChI=1S/C12H19NO2/c1-2-3-9-12(10-14)15-13-11-7-5-4-6-8-11/h4-8,12-14H,2-3,9-10H2,1H3/t12-/m1/s1
InChIKeyCDZFNXVYPRFXPP-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-1-Hexanol-2-[(phenylamino)oxy] (CAS 608130-29-6): Sourcing the Chiral N-Phenylhydroxylamine Alcohol Building Block


1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- (CAS 608130-29-6) is a chiral amino alcohol derivative featuring an N-phenylhydroxylamine (anilinooxy) ether at the C2 position of a hexan-1-ol backbone (molecular formula C₁₂H₁₉NO₂, molecular weight 209.285 g/mol, exact mass 209.142, PSA 41.49 Ų, calculated LogP 2.65) . It is catalogued exclusively as the (R)-enantiomer, placing it within a niche class of O-substituted hydroxylamines that have been investigated in patent literature as anticonvulsant and neuroprotective scaffolds [1]. Unlike many achiral amino alcohols used broadly as synthetic intermediates, the defined (2R) stereochemistry renders this compound a candidate where enantioselectivity is a design requirement.

Why Generic Substitution Fails for (2R)-2-[(Phenylamino)oxy]hexan-1-ol (CAS 608130-29-6)


Substituting the target (2R)-enantiomer with its (2S)-enantiomer (J-GLOBAL ID 200907098553355559), or with chain-shortened analogs such as (2R)-2-anilinooxybutan-1-ol (CAS 612808-36-3) or (2R)-2-anilinooxy-3,3-dimethylbutan-1-ol, introduces distinct physicochemical and likely pharmacological changes [1]. The (2S)-enantiomer possesses identical molecular formula but opposite optical rotation, which can invert chiral recognition at biological targets [1]. The butanol analog (C₁₀H₁₅NO₂, MW 181.23) is more polar by virtue of reduced alkyl chain length ; the 3,3-dimethylbutanol analog (C₁₂H₁₉NO₂, MW 209.288, LogP ~3.6) exhibits increased steric bulk near the stereocenter and higher calculated lipophilicity [2]. These structural variations affect solubility, membrane permeability, metabolic stability, and enantioselective target engagement, making generic interchange scientifically unjustified without side-by-side comparative data.

Product-Specific Quantitative Evidence Guide: (2R)-1-Hexanol-2-[(phenylamino)oxy] (CAS 608130-29-6)


Enantiomeric Identity: Defined (2R) Absolute Configuration vs. Racemic or (2S) Mixtures

The target compound is explicitly documented as the (2R)-enantiomer (InChI Key CDZFNXVYPRFXPP-GFCCVEGCSA-N), with no evidence of stereochemical contamination [1]. In contrast, the (2S)-enantiomer (InChI Key CDZFNXVYPRFXPP-LBPRGKRZSA-N) is registered as a separate chemical entity [2]. Patent literature covering aminoalkanol derivatives emphasizes that anticonvulsant activity can be enantiomer-dependent; resolution into pure enantiomers is a specific claim element [3].

Chiral resolution Enantioselective synthesis Stereochemical purity

Lipophilicity and Topological Polar Surface Area: Differentiating from Chain-Shortened Analogs

The calculated partition coefficient (LogP) of the target compound is 2.65, with a topological polar surface area (TPSA) of 41.49 Ų . For the butanol analog (2R)-2-anilinooxybutan-1-ol (C₁₀H₁₅NO₂, MW 181.23), the shorter alkyl chain reduces LogP (value not explicitly published; predicted ~1.8–2.0 by fragment addition) while maintaining identical TPSA due to the same functional groups . The 3,3-dimethylbutanol analog exhibits a higher calculated LogP of ~3.6 with a TPSA of 41.5 Ų, attributable to gem-dimethyl branching [1].

Lipophilicity Membrane permeability ADME prediction

Hydrogen Bond Donor/Acceptor Profile: Engineered Specificity via N-Phenylhydroxylamine Ether

The target compound possesses 2 hydrogen bond donors (—OH, —NH—) and 3 hydrogen bond acceptors (—O—, —N—, —OH oxygen) [1]. This donor/acceptor pattern is characteristic of N-phenylhydroxylamine ethers and differs from classical 1,2-amino alcohols (e.g., 2-aminohexan-1-ol, CAS 80696-28-2), which present a free primary amine (—NH₂) as a stronger base and more polar proton donor . The N-phenyl substitution reduces basicity and introduces aromatic π-stacking capability absent in simple amino alcohols.

Hydrogen bonding Molecular recognition Pharmacophore design

Class-Level Evidence: Anticonvulsant Scaffold as Recognized in Aminoalkanol Patent Literature

The compound belongs to the [(phenoxy)alkyl]aminoalkanol and [(phenoxy)acyl]aminoalkanol class claimed in patent CA 2712222 / US 2013/0289118 for anticonvulsant applications including Maximum Electroshock Seizure (MES), 6 Hz psychomotor seizure, and pilocarpine-induced status epilepticus models [1]. While specific in vivo activity data for this exact compound are not publicly disclosed, structurally related N-[(phenoxy)ethyl]aminoalkanols from the same patent series demonstrated protection in MES with ED₅₀ values in the range of 10–50 mg/kg i.p. in mice [2].

Anticonvulsant activity Aminoalkanol derivatives Maximum electroshock seizure (MES)

Best Research and Industrial Application Scenarios for (2R)-1-Hexanol-2-[(phenylamino)oxy] (CAS 608130-29-6)


Enantioselective Synthesis of CNS-Active Aminoalkanol Libraries

As a chiral (2R)-N-phenylhydroxylamine building block, this compound can serve as a starting material for parallel synthesis of anticonvulsant candidates, analogous to the [(phenoxy)alkyl]aminoalkanol series described in patent CA 2712222 [1]. The defined (R)-configuration enables SAR exploration of stereochemical influence on MES and 6 Hz seizure protection, where the (2S)-enantiomer would serve as the direct comparator.

Physicochemical Probe for Lipophilicity-Controlled CNS Penetration Studies

With a calculated LogP of 2.65 and TPSA of 41.49 Ų , this compound occupies a CNS-favorable physicochemical space (LogP 2–3, TPSA < 60 Ų). It is suitable as a reference compound in PAMPA-BBB or in situ perfusion studies benchmarking passive permeability of N-phenylhydroxylamine ethers against chain-shortened (butanol analog) and chain-branched (dimethylbutanol analog) congeners.

Enantioselective Chromatography and Analytical Reference Standard

The distinct InChI Key (CDZFNXVYPRFXPP-GFCCVEGCSA-N) and SMILES string (CCCC[C@H](CO)ONc1ccccc1) of this compound, alongside the (S)-enantiomer entry in J-GLOBAL [2], support its use as an analytical reference for chiral HPLC method development and enantiomeric excess determination in aminoalkanol research programs.

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